molecular formula C10H13NO B2959498 2-Cyclobutoxy-3-methylpyridine CAS No. 1822670-14-3

2-Cyclobutoxy-3-methylpyridine

Cat. No. B2959498
CAS RN: 1822670-14-3
M. Wt: 163.22
InChI Key: TYGNEBFNGVWLTM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the lengths and types of chemical bonds .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity with other substances, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, density, solubility, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, reactivity with other chemicals, and types of reactions it undergoes .

Scientific Research Applications

Nickel-Catalyzed [2+2+2] Cycloaddition Reactions

Nickel-catalyzed [2+2+2] cycloaddition reactions of diynes and cyanamides have been used to prepare a variety of bicyclic N,N-disubstituted 2-aminopyridines. These reactions proceed at room temperature with low catalyst loading to afford 2-aminopyridines in good to excellent yields, highlighting the versatility of pyridine derivatives in synthesizing complex nitrogen-containing cycles, which are crucial in medicinal chemistry and material science (Stolley, Maczka, & Louie, 2011).

Binding Studies with Cyclodextrins and Human Serum Albumin

2,2'-Bipyridine-3,3'-diol (BP(OH)2), a pyridine derivative, has been investigated as a photophysical probe due to its sensitive absorption and fluorescence spectra changes upon binding to cyclodextrins (CDs) and human serum albumin (HSA). These binding studies are essential for understanding the interactions of pyridine derivatives with biological molecules, potentially leading to the development of new probes for biological and chemical studies (Abou-Zied, 2007).

Antimalarial Drug Lead Solubilization

Cyclodextrins have been utilized to increase the aqueous solubility of a 3,5-diaryl-2-aminopyridine antimalarial drug lead, demonstrating the importance of pyridine derivatives in developing orally active antimalarial agents. The study provides insights into the physicochemical characterization and pharmaceutical applications of pyridine derivatives (Joseph, Chibale, & Caira, 2016).

Microwave-assisted Cyclocondensation

Microwave-induced cyclocondensation of methyl 2-(acetoxy(phenyl)methyl)acrylate with 2-aminopyridines under catalyst and solvent-free conditions offers a rapid synthesis of pyridine derivatives. This method showcases the synthetic utility of pyridine derivatives in producing heterocyclic compounds efficiently (Satyanarayana et al., 2013).

Radical Stabilization in [2]rotaxanes

The study of [2]rotaxanes containing 4,4'-bipyridinium units reveals enhanced Coulombic repulsion and radical stabilization, suggesting the potential of pyridine derivatives in constructing paramagnetic materials and conductive molecular electronic devices (Li et al., 2013).

Safety and Hazards

This involves detailing the safety measures that need to be taken while handling the compound, its toxicity levels, and the hazards it poses to human health and the environment .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound can be modified or used to synthesize other compounds .

properties

IUPAC Name

2-cyclobutyloxy-3-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-8-4-3-7-11-10(8)12-9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGNEBFNGVWLTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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